N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide
Description
N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-11-15(17-5-3-4-6-18(17)19-13)12-21-9-7-16(8-10-21)20-14(2)22/h3-6,11,16H,7-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGACVXQYHVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3CCC(CC3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. The quinoline derivative is reacted with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the piperidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring. Reagents such as halogens, alkylating agents, or nucleophiles like amines can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperidine derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a biological probe to investigate cellular processes. It can be used to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the piperidine and acetamide groups.
Chloroquine: An antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties. The acetamide group further enhances its solubility and potential interactions with biological targets, making it a versatile compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
